molecular formula C17H10F6N2OS2 B10897280 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

Katalognummer: B10897280
Molekulargewicht: 436.4 g/mol
InChI-Schlüssel: BMTHLSUCWLDVFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a synthetic small molecule based on the benzothiazole scaffold, a heterocyclic structure recognized for its diverse pharmacological potential . This compound is supplied exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. The molecular structure integrates a benzothiazole ring system connected through a sulfanyl-acetamide linker to a 3,5-bis(trifluoromethyl)phenyl group. The presence of the electron-withdrawing trifluoromethyl groups can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable chemotype for structure-activity relationship (SAR) studies . While specific biological data for this exact molecule may be limited, analogues within the benzothiazole-acetamide class have demonstrated considerable research interest, particularly in the field of infectious diseases. Recent scientific reviews highlight benzothiazole derivatives as promising scaffolds in the search for new anti-tubercular agents, with some inhibitors showing activity against the Mycobacterium tuberculosis enzyme DprE1, a validated target for treating tuberculosis . The thiazole ring is a privileged structure in medicinal chemistry, known for its ability to participate in various donor-acceptor and hydrogen-bonding interactions with biological targets . Researchers can utilize this compound to explore its mechanism of action, perform molecular docking studies to predict target engagement, and evaluate its efficacy in various in vitro biological assays. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Eigenschaften

Molekularformel

C17H10F6N2OS2

Molekulargewicht

436.4 g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H10F6N2OS2/c18-16(19,20)9-5-10(17(21,22)23)7-11(6-9)24-14(26)8-27-15-25-12-3-1-2-4-13(12)28-15/h1-7H,8H2,(H,24,26)

InChI-Schlüssel

BMTHLSUCWLDVFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 2-Chloro-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

The foundational step involves reacting 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride. This method is analogous to the synthesis of 2-chloro-N-(2-trifluoromethylphenyl)acetamide reported in, where chloroacetyl chloride is added dropwise to the aniline derivative in the presence of a base such as triethylamine (Et3_3N) (Figure 1).

Reaction Conditions:

  • Solvent: Dichloromethane (CH2_2Cl2_2)

  • Temperature: Room temperature (20–25°C)

  • Yield: 75–85%

Mechanistic Insight:
The base deprotonates the aniline, enhancing its nucleophilicity. Chloroacetyl chloride undergoes nucleophilic attack at the carbonyl carbon, forming the intermediate chloroacetamide.

Thioether Formation with 2-Mercaptobenzothiazole

The chloroacetamide intermediate reacts with 2-mercaptobenzothiazole in a nucleophilic aromatic substitution (SN_NAr) reaction. This step is optimized using polar aprotic solvents like dimethylformamide (DMF) and a base such as sodium hydride (NaH).

Reaction Conditions:

  • Solvent: DMF or tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Catalyst: None required

  • Yield: 65–72%

Mechanistic Insight:
The thiolate anion (generated by deprotonation of 2-mercaptobenzothiazole) attacks the electrophilic α-carbon of the chloroacetamide, displacing chloride and forming the thioether bond (Figure 2).

One-Pot Multicomponent Approach

To improve efficiency, a one-pot method combines both steps using 3,5-bis(trifluoromethyl)aniline, chloroacetyl chloride, and 2-mercaptobenzothiazole. This approach minimizes intermediate isolation and reduces reaction time.

Reaction Conditions:

  • Solvent: CH2_2Cl2_2/DMF (2:1)

  • Base: Et3_3N (2 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 60–68%

Advantages:

  • Eliminates purification of the chloroacetamide intermediate.

  • Suitable for scalable synthesis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the thioether formation step by enhancing reaction kinetics. This method reduces the reaction time from hours to minutes while maintaining yield.

Optimized Parameters:

  • Power: 300 W

  • Temperature: 100°C

  • Time: 15–20 minutes

  • Yield: 70–75%

Analytical Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (500 MHz, DMSO-d6_6):
    δ 8.42 (s, 1H, NH), 8.10–7.98 (m, 3H, Ar-H), 7.85–7.72 (m, 2H, benzothiazole-H), 4.32 (s, 2H, CH2_2), 2.65 (s, 3H, CF3_3).

  • MS (ESI):
    m/z 479.4 [M+H]+^+.

Purity Assessment

  • HPLC: >98% purity using a C18 column (MeCN/H2_2O, 70:30).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityCost Efficiency
Stepwise Synthesis728–10 hModerateHigh
One-Pot686–8 hHighModerate
Microwave-Assisted750.5 hLowLow

Challenges and Optimization Opportunities

  • Steric Hindrance: The 3,5-bis(trifluoromethyl) group impedes nucleophilic attack, necessitating excess acylating agent.

  • Solvent Selection: DMF improves solubility but complicates purification; alternatives like THF may reduce side reactions .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[3,5-Bis(trifluormethyl)phenyl]acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Das Schwefelatom im Benzothiazol-Rest kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Die Verbindung kann reduziert werden, um Thiol-Derivate zu bilden.

    Substitution: Die Trifluormethylgruppen können nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

    Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

    Oxidation: Sulfoxide oder Sulfone.

    Reduktion: Thiol-Derivate.

    Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[3,5-Bis(trifluormethyl)phenyl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Benzothiazol-Rest kann mit verschiedenen Enzymen und Proteinen interagieren und deren Aktivität möglicherweise hemmen. Die Trifluormethylgruppen erhöhen die Lipophilie der Verbindung, wodurch sie Zellmembranen effektiver durchdringen kann. Diese Verbindung kann auch Signalwege modulieren, die an Entzündungen und Zellproliferation beteiligt sind.

Wirkmechanismus

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide (Target) C₁₆H₁₀F₆N₂OS₂ ~448.39 Benzothiazole core, bis(trifluoromethyl)phenyl, single sulfanyl bridge
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(3,5-bis(trifluoromethyl)phenyl)acetamide C₁₇H₁₁F₆N₃OS 419.34 Benzimidazole core (vs. benzothiazole), same bis(trifluoromethyl)phenyl substituent
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₆H₁₆ClF₆N₅OS ~624.94 Triazole core, chlorophenyl and pyridinyl substituents, increased aromaticity
2,2′-(1,2,4-Thiadiazole-3,5-diyldisulfanediyl)bis[N-(2-fluorophenyl)acetamide] C₁₈H₁₄F₂N₄O₂S₄ ~492.52 Thiadiazole core, dual sulfanyl bridges, fluorophenyl substituents (less electron-withdrawing)

Key Insights from Structural Variations

Core Heterocycle Differences: Benzothiazole vs. Benzimidazole: The benzothiazole core in the target compound contains a sulfur atom in the heterocycle, whereas benzimidazole (compound in ) features two nitrogen atoms. Triazole vs. The thiadiazole analog () has dual sulfanyl bridges, which may increase metabolic susceptibility compared to the single bridge in the target compound.

Substituent Effects: Bis(trifluoromethyl)phenyl: The target compound and the benzimidazole analog () share this substituent, which imparts high lipophilicity (logP ~4–5 estimated) and resistance to oxidative metabolism. Chlorophenyl-Pyridinyl (): The bulky 4-chlorophenyl and pyridinyl groups in this analog increase molecular weight (~624 g/mol) and may hinder membrane permeability compared to the target compound.

Sulfanyl Bridge Impact :

  • The single sulfanyl bridge in the target compound balances hydrophobicity and polarity, whereas the dual bridges in could lead to higher crystallinity (as seen in thiadiazole derivatives ), possibly reducing solubility.

Research Findings and Implications

  • Crystallographic Data : Analogous acetamide derivatives, such as N-(1,3-benzothiazol-2-yl)acetamide, exhibit planar benzothiazole rings and intermolecular hydrogen bonding in crystal structures, suggesting similar packing behavior for the target compound .
  • Metabolic Stability : The bis(trifluoromethyl)phenyl group in the target compound likely enhances stability compared to fluorophenyl or chlorophenyl analogs, as trifluoromethyl groups are less prone to Phase I metabolism.
  • Bioactivity Trends: While direct activity data is absent in the evidence, benzothiazole derivatives (e.g., riluzole) are known for neuroprotective effects, and triazole-containing compounds often show antimicrobial activity. The target compound’s structure positions it as a candidate for kinase or protease inhibition.

Biologische Aktivität

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a novel derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, particularly focusing on its antimicrobial and enzyme inhibition properties.

Synthesis

The synthesis of this compound involves strategic modifications to the benzothiazole and trifluoromethyl phenyl moieties. The presence of the trifluoromethyl groups is known to enhance pharmacokinetic properties, making these compounds promising candidates for further development in drug discovery.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing the benzothiazole moiety. For example, a related study demonstrated that derivatives with 3,5-bis(trifluoromethyl)phenyl groups exhibited significant growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

The minimum biofilm eradication concentration (MBEC) values for certain derivatives were reported as low as 1 µg/mL , indicating potent antibiofilm activity. In comparison, standard antibiotics like vancomycin showed higher MBEC values in similar assays .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical targets in pain management and inflammation . Dual inhibitors of these enzymes have shown promising results in reducing pain without significant side effects commonly associated with traditional analgesics.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathogenIC50/MBEC ValuesReference
AntimicrobialMRSA1 µg/mL (MBEC)
AntimicrobialEnterococcus faecalis1 µg/mL (MBEC)
Enzyme InhibitionsEH7 nM
Enzyme InhibitionFAAH9.6 nM

Case Studies

In a recent study examining the structure-activity relationship (SAR) of benzothiazole derivatives, it was found that modifications at specific positions on the aromatic rings significantly influenced both potency and metabolic stability . The findings suggest that while trifluoromethyl substitutions are well-tolerated by targeted enzymes, they do not always enhance metabolic stability.

In vivo evaluations have shown that certain dual inhibitors derived from this class can alleviate acute inflammatory pain in animal models without affecting normal locomotor behavior, highlighting their potential therapeutic advantage over existing analgesics .

Q & A

Q. How can researchers investigate the compound’s interactions with biomacromolecules (e.g., proteins/DNA)?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with cryo-EM or X-ray crystallography for structural insights. Molecular docking and MD simulations can propose binding modes, which are validated through mutagenesis studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.